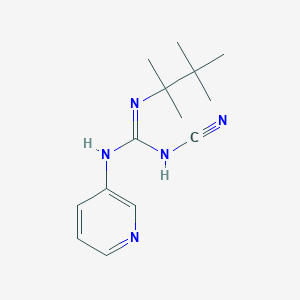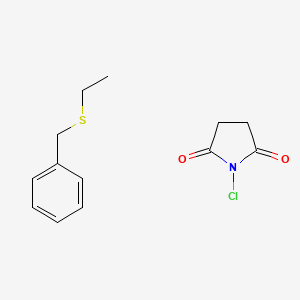![molecular formula C18H15N4NaO5S B14463822 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt CAS No. 69847-52-5](/img/structure/B14463822.png)
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. It is commonly used in the textile industry for dyeing fabrics and in the production of pigments.
準備方法
The synthesis of 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-acetylaminobenzenesulfonic acid. This involves treating the compound with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-amino-5-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to obtain the monosodium salt form.
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity.
化学反応の分析
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding sulfonic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid group can undergo substitution reactions, particularly sulfonation and nitration, under appropriate conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium hydroxide, potassium permanganate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
作用機序
The mechanism of action of 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.
類似化合物との比較
Similar compounds include other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Acid Orange 7: Commonly used in textile dyeing.
Compared to these compounds, 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt is unique due to its specific structural features, such as the presence of both acetylamino and sulfonic acid groups, which confer distinct chemical properties and applications.
特性
CAS番号 |
69847-52-5 |
|---|---|
分子式 |
C18H15N4NaO5S |
分子量 |
422.4 g/mol |
IUPAC名 |
sodium;6-[(4-acetamidophenyl)diazenyl]-5-amino-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N4O5S.Na/c1-10(23)20-11-2-4-12(5-3-11)21-22-14-7-6-13-16(28(25,26)27)9-8-15(24)17(13)18(14)19;/h2-9,24H,19H2,1H3,(H,20,23)(H,25,26,27);/q;+1/p-1 |
InChIキー |
NPNLKSKFUCZGKO-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=CC(=C3C=C2)S(=O)(=O)[O-])O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


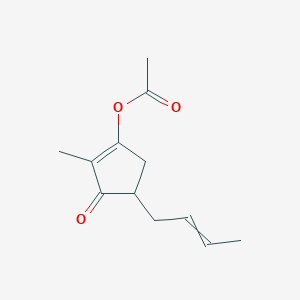
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
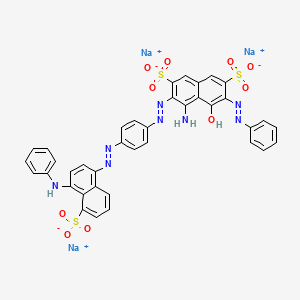
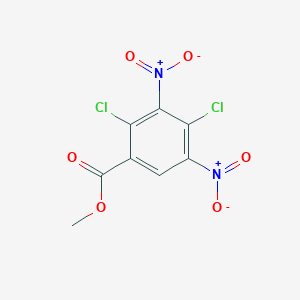
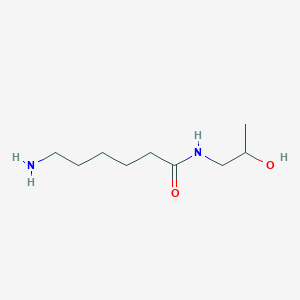
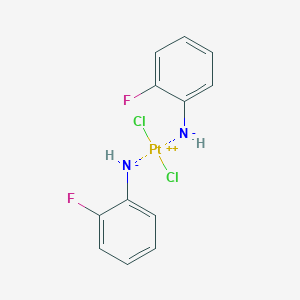


![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

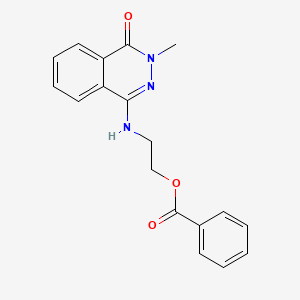
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
